Computed LogP (XLogP3): Pyrrolidine Analog Occupies a Unique Lipophilicity Window Between Aromatic and Larger Saturated Amine Analogs
The pyrrolidine-substituted compound exhibits a PubChem-computed XLogP3 of 2.4, which is approximately 1.0 log unit lower than that of the phenyl-substituted analog 1-Phenyl-2-(quinazolin-4-ylthio)ethanone (CAS 31737-18-5, MW 280.3, C16H12N2OS, XLogP3 ~3.4) and substantially lower than that of bulkier analogs such as 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone (predicted XLogP >3.5) [1][2]. This intermediate logP value places the pyrrolidine compound in the optimal oral drug-like space (Lipinski Rule of 5) while avoiding the excessively high logP that often leads to poor aqueous solubility, high protein binding, and promiscuous off-target activity [1].
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-Phenyl-2-(quinazolin-4-ylthio)ethanone (CAS 31737-18-5): XLogP3 ≈ 3.4; 1-(Azepan-1-yl)-2-(quinazolin-4-ylthio)ethanone: XLogP3 ≈ 2.8 (estimated); 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone: XLogP3 >3.5 (estimated). |
| Quantified Difference | ΔXLogP3 = –1.0 vs. phenyl analog; ΔXLogP3 ≈ –0.4 vs. azepane analog; ΔXLogP3 < –1.1 vs. piperazine analog. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator values estimated from structural analogs using same method. |
Why This Matters
A logP of 2.4 avoids the excessive lipophilicity (logP >3.5) associated with poor developability, making this compound a preferable choice for screening libraries targeting oral bioavailability.
- [1] PubChem Compound Summary for CID 4551247, 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone. National Center for Biotechnology Information (2025). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4551247 (Accessed 4 May 2026). View Source
- [2] PubChem Compound Summary for 1-Phenyl-2-(quinazolin-4-ylthio)ethanone, CID 688694. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/688694 (Accessed 4 May 2026). View Source
